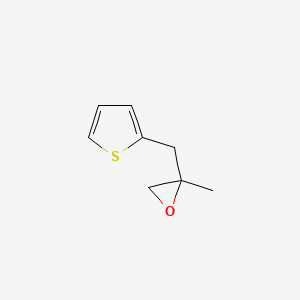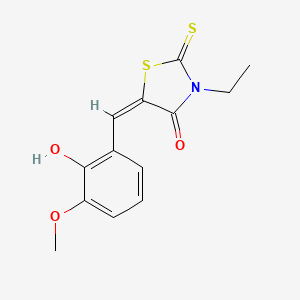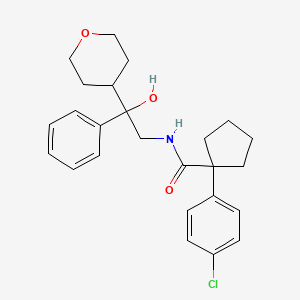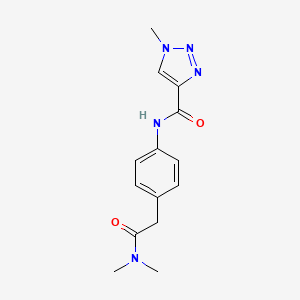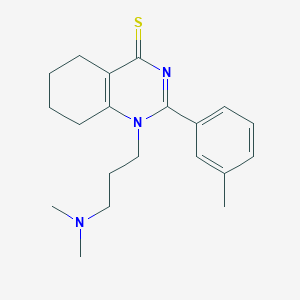
N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H33N5O3 and its molecular weight is 403.527. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurotransmitter Receptor Affinity
Research has explored the affinity of certain compounds, including derivatives of 4-methylpiperazine, for neurotransmitter receptors. These studies focus on their binding to receptors like the 5-HT6 serotonin receptor, which plays a role in neurological functions. For instance, Łażewska et al. (2019) studied a series of compounds for their affinity to the human serotonin 5-HT6 receptor. They found that certain structural modifications, such as branching of the methoxyl linker, increased affinity for this receptor (Łażewska et al., 2019).
Serotonin Antagonists
The chemistry and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides have been investigated as serotonin 5-HT(1B/1D) antagonists. These compounds exhibit receptor binding profiles that are comparable to known serotonin antagonists, suggesting their potential in serotonin-related treatments (Liao et al., 2000).
Cognitive Function Enhancement
Derivatives containing elements such as 4-methylpiperazine have been studied for their potential to enhance cognitive functions. Zhang Hong-ying (2012) researched compounds that showed improvement in learning and memory reconstruction dysfunction in mice, providing insights into their potential use in treating cognitive disorders (Zhang Hong-ying, 2012).
ABCB1 Inhibitors
Compounds with a 4-methylpiperazine nucleus have been examined for their role as ABCB1 inhibitors. Colabufo et al. (2008) found that certain derivatives displayed potent activity in inhibiting ABCB1, a protein often associated with drug resistance in cancer therapy (Colabufo et al., 2008).
Serotoninergic Receptor Affinity
Fiorino et al. (2017) explored picolinamide derivatives linked to arylpiperazine and found compounds with high specificity and affinity towards serotoninergic receptors. These findings are relevant to the development of treatments for disorders involving serotonin receptors (Fiorino et al., 2017).
Molecular Structure Analysis
The crystal structure of certain benzimidazole derivatives, including those with a 4-methylpiperazine unit, has been analyzed. Ozbey et al. (2001) focused on understanding the molecular conformation of these compounds, which is crucial for their biological activities and potential therapeutic applications (Ozbey et al., 2001).
Neurochemical and Behavioral Characterization
The neurochemical and behavioral characterization of compounds like N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydro-3-H-benzo[e]indole-3-carboxamide (S32212) has been studied. Dekeyne et al. (2012) explored its properties as a serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist, indicating its potential in treating mood and cognitive disorders (Dekeyne et al., 2012).
Orexin Receptor Antagonism
Research on the role of orexin-1 receptor antagonists in stress-induced hyperarousal has been conducted. Bonaventure et al. (2015) found that certain antagonists can attenuate stress responses without inducing hypnotic effects, suggesting their application in treating psychiatric disorders linked to stress or hyperarousal states (Bonaventure et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O3/c1-24-9-11-26(12-10-24)19(15-23-21(28)20(27)22-7-13-29-3)16-4-5-18-17(14-16)6-8-25(18)2/h4-5,14,19H,6-13,15H2,1-3H3,(H,22,27)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXSPPPSNONMDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCOC)C2=CC3=C(C=C2)N(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

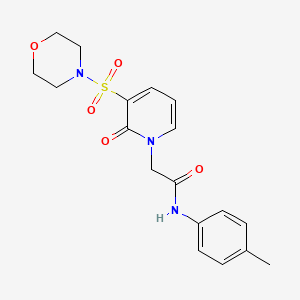
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2368652.png)
![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)


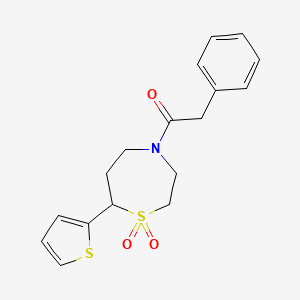
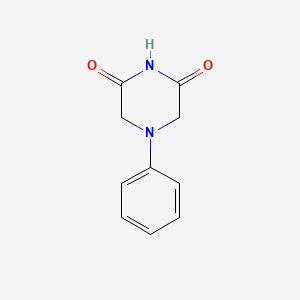
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)
![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)
